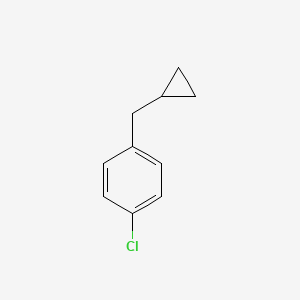

1-Chloro-4-(cyclopropylmethyl)benzene

説明

BenchChem offers high-quality 1-Chloro-4-(cyclopropylmethyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Chloro-4-(cyclopropylmethyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

分子式 |

C10H11Cl |

|---|---|

分子量 |

166.65 g/mol |

IUPAC名 |

1-chloro-4-(cyclopropylmethyl)benzene |

InChI |

InChI=1S/C10H11Cl/c11-10-5-3-9(4-6-10)7-8-1-2-8/h3-6,8H,1-2,7H2 |

InChIキー |

CNTWZGRJFKLPSA-UHFFFAOYSA-N |

正規SMILES |

C1CC1CC2=CC=C(C=C2)Cl |

製品の起源 |

United States |

Significance and Research Context of Halogenated Benzene Derivatives

Halogenated benzene (B151609) derivatives are a class of organic compounds that play a crucial role in organic synthesis and the development of new materials and pharmaceuticals. The introduction of a halogen atom onto a benzene ring significantly alters the molecule's chemical and physical properties. numberanalytics.com

These derivatives are fundamental building blocks in a multitude of chemical reactions. The halogen atom can act as a leaving group in nucleophilic substitution reactions or participate in various cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. rsc.orgnih.gov The development of metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Negishi couplings, has greatly expanded the synthetic utility of halogenated benzenes. nih.govtcsedsystem.edu These reactions are instrumental in constructing complex molecular architectures from simpler precursors. rsc.org

In medicinal chemistry, the incorporation of halogens into drug candidates is a common strategy to enhance their pharmacological profiles. Halogens can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. acs.org For instance, chlorobenzene (B131634) is a precursor in the manufacturing of certain pesticides and dyes. numberanalytics.com The strategic placement of a halogen can block metabolic pathways, leading to drugs with improved pharmacokinetic properties. nih.gov

Unique Structural Attributes of the Cyclopropylmethyl Moiety in Aromatic Systems

The cyclopropylmethyl group is a fascinating structural motif that imparts distinct properties to aromatic systems. The cyclopropane (B1198618) ring itself possesses unique characteristics, including the coplanarity of its three carbon atoms and shorter, stronger carbon-carbon and carbon-hydrogen bonds compared to alkanes. nih.gov These features arise from the significant ring strain and enhanced pi-character of the C-C bonds. nih.govresearchgate.net

When attached to an aromatic ring, the cyclopropyl (B3062369) group can influence the electronic properties of the system. mdpi.com It is often employed in drug discovery to enhance potency, improve metabolic stability, and reduce off-target effects. nih.govresearchgate.netscientificupdate.com The rigid nature of the cyclopropyl ring can also provide conformational constraint, which is beneficial for optimizing the binding of a molecule to its target receptor. researchgate.nethyphadiscovery.com This can lead to an entropically more favorable binding event. researchgate.net

Furthermore, the cyclopropyl group can modulate a drug's physicochemical properties, such as its pKa, which can in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.net For example, the use of a cyclopropyl ring in the drug pitavastatin (B1663618) helps to divert its metabolism away from certain enzymes, reducing the potential for drug-drug interactions. hyphadiscovery.com

Overview of Current Research Trajectories for the Chemical Compound

Established Synthetic Routes and Mechanistic Considerations

Established methods for synthesizing 1-Chloro-4-(cyclopropylmethyl)benzene rely on classical organic reactions, including alkylation, cyclopropanation, and functional group transformations. These routes are often multi-step processes that begin with commercially available precursors.

Alkylation Approaches Involving Chlorinated Benzene Precursors

One of the most traditional methods for forming a carbon-carbon bond on an aromatic ring is the Friedel-Crafts reaction. This approach can be adapted to synthesize the target compound, typically through an acylation-reduction sequence to avoid carbocation rearrangements common in direct alkylations. vedantu.com

The reaction begins with the Friedel-Crafts acylation of chlorobenzene (B131634) with cyclopropanecarbonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). organic-chemistry.org The chlorine atom on the benzene ring is an ortho-, para-directing group, leading to a mixture of ortho and para isomers. youtube.comdoubtnut.com Due to steric hindrance from the chlorine atom, the para-substituted product, 4-chloro-cyclopropyl phenyl ketone, is generally the major product. doubtnut.com

The mechanism involves the formation of a highly electrophilic acylium ion from the reaction of cyclopropanecarbonyl chloride with AlCl₃. This acylium ion is then attacked by the electron-rich π-system of the chlorobenzene ring, primarily at the para position, to form a resonance-stabilized carbocation intermediate known as a sigma complex. doubtnut.com Subsequent deprotonation restores the aromaticity of the ring and regenerates the catalyst, yielding the ketone.

The final step is the reduction of the carbonyl group to a methylene (B1212753) group (-CH₂-). Standard reduction methods like the Wolff-Kishner (using hydrazine (B178648) and a strong base) or Clemmensen (using zinc amalgam and hydrochloric acid) reduction can be employed to convert 4-chloro-cyclopropyl phenyl ketone into the final product, 1-Chloro-4-(cyclopropylmethyl)benzene. organic-chemistry.org

| Reaction Step | Reagents | Key Intermediate | Purpose |

| Friedel-Crafts Acylation | Chlorobenzene, Cyclopropanecarbonyl chloride, AlCl₃ | 4-Chloro-cyclopropyl phenyl ketone | Forms the C-C bond between the aromatic ring and the acyl group. organic-chemistry.org |

| Reduction | Hydrazine, KOH (Wolff-Kishner) or Zn(Hg), HCl (Clemmensen) | 1-Chloro-4-(cyclopropylmethyl)benzene | Reduces the ketone to the target alkyl group. |

Cyclopropanation Strategies for Aromatic Derivatives

An alternative strategy involves constructing the cyclopropane (B1198618) ring onto a pre-existing aromatic structure. This can be achieved by the cyclopropanation of an alkene, specifically 4-chlorostyrene (B41422). nih.gov Several methods exist for this transformation, with the Simmons-Smith reaction and carbene addition being prominent examples. youtube.com

The Simmons-Smith reaction utilizes a carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), prepared from diiodomethane (B129776) (CH₂I₂) and a zinc-copper couple. youtube.com This reagent reacts with the double bond of 4-chlorostyrene in a concerted, stereospecific manner to form the cyclopropane ring. The mechanism involves the simultaneous formation of both new carbon-carbon single bonds, preserving the stereochemistry of the starting alkene. youtube.com

Another approach is the addition of a dichlorocarbene (B158193) (:CCl₂) to 4-chlorostyrene. The carbene can be generated in situ from chloroform (B151607) (CHCl₃) and a strong base like potassium tert-butoxide. youtube.com This reaction yields a dichlorinated cyclopropane derivative, 1-chloro-4-(2,2-dichlorocyclopropyl)benzene, which would then require a subsequent reduction step to remove the two chlorine atoms from the cyclopropane ring, for instance, using sodium in liquid ammonia (B1221849) or tributyltin hydride, to arrive at the target molecule.

| Cyclopropanation Method | Alkene Substrate | Reagents | Intermediate/Product |

| Simmons-Smith Reaction | 4-Chlorostyrene | CH₂I₂, Zn(Cu) | 1-Chloro-4-cyclopropylbenzene (requires subsequent side-chain methylation) |

| Dichlorocarbene Addition | 4-Chlorostyrene | CHCl₃, KOtBu | 1-Chloro-4-(2,2-dichlorocyclopropyl)benzene |

Note: Direct Simmons-Smith cyclopropanation of 4-chlorostyrene yields 1-chloro-4-cyclopropylbenzene. A subsequent step would be needed to introduce the methyl group to the benzylic position, which falls outside a simple cyclopropanation strategy.

Horner-Wadsworth-Emmons Reactions in the Context of Cyclopropylmethyl-Substituted Arenes

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for creating carbon-carbon double bonds with high E-selectivity. wikipedia.orgorganic-chemistry.org It involves the reaction of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone. wikipedia.org In the context of synthesizing 1-Chloro-4-(cyclopropylmethyl)benzene, the HWE reaction can be used to construct the C-C backbone, which is then followed by reduction.

A plausible route involves the reaction between 4-chlorobenzaldehyde (B46862) and the ylide generated from diethyl cyclopropylmethylphosphonate. Deprotonation of the phosphonate with a suitable base (e.g., NaH, NaOMe) generates a nucleophilic carbanion. organic-chemistry.org This carbanion then attacks the carbonyl carbon of 4-chlorobenzaldehyde. The resulting intermediate eliminates a water-soluble phosphate (B84403) byproduct to form 1-chloro-4-(cyclopropylvinyl)benzene. organic-chemistry.org The HWE reaction generally favors the formation of the (E)-alkene. nrochemistry.com

The final step is the catalytic hydrogenation of the double bond in the vinyl group to a single bond, yielding 1-Chloro-4-(cyclopropylmethyl)benzene.

A related synthesis detailed in patent literature describes the HWE reaction between an α-alkoxy p-chlorobenzyl phosphonate and cyclopropyl methyl ketone to produce an alkoxy propylene (B89431) derivative, which serves as an intermediate for other compounds. google.com This highlights the versatility of the HWE reaction in building complex structures involving the chlorophenyl and cyclopropyl moieties.

| Step | Reactants | Base | Intermediate | Final Step |

| HWE Reaction | 4-Chlorobenzaldehyde, Diethyl cyclopropylmethylphosphonate | NaH | (E)-1-Chloro-4-(cyclopropylvinyl)benzene | Catalytic Hydrogenation (H₂, Pd/C) |

Halogenation of Cyclopropylmethyl-Substituted Benzene Precursors

This synthetic route involves introducing the chlorine atom onto the aromatic ring as the final key step. The starting material for this process is cyclopropylmethylbenzene. Electrophilic aromatic substitution, specifically chlorination, is employed. libretexts.org

The reaction of cyclopropylmethylbenzene with chlorine (Cl₂) in the presence of a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃), leads to the substitution of a hydrogen atom on the benzene ring with a chlorine atom. libretexts.orgyoutube.com The cyclopropylmethyl group is an activating, ortho-, para-directing group. Therefore, the reaction yields a mixture of 1-chloro-2-(cyclopropylmethyl)benzene and the desired 1-chloro-4-(cyclopropylmethyl)benzene. The para isomer is typically the major product due to reduced steric hindrance. Separation of these isomers, for example by fractional distillation or chromatography, is necessary to isolate the pure target compound.

Exploration of Novel Synthetic Pathways

Modern synthetic organic chemistry has seen the rise of powerful transition-metal-catalyzed cross-coupling reactions. These methods offer efficient and selective ways to form carbon-carbon bonds, including the C(sp²)-C(sp³) bond required for 1-Chloro-4-(cyclopropylmethyl)benzene. tcichemicals.comtcichemicals.com

Metal-Catalyzed Cross-Coupling Reactions for C(sp²)-C(sp³) Bond Formation

Transition metal-catalyzed reactions, particularly those using palladium or nickel, provide a direct route to couple an aryl group with an alkyl group. tcichemicals.com Several named reactions, including the Kumada, Negishi, and Suzuki couplings, are applicable for the synthesis of 1-Chloro-4-(cyclopropylmethyl)benzene. bohrium.comnih.gov These reactions generally involve the coupling of an organometallic reagent with an organic halide.

Kumada Coupling: This reaction involves the coupling of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgslideshare.net To synthesize the target compound, cyclopropylmethylmagnesium bromide (a Grignard reagent) could be reacted with 1,4-dichlorobenzene (B42874) or 1-bromo-4-chlorobenzene (B145707) in the presence of a catalyst like Pd(PPh₃)₄ or Ni(dppp)Cl₂. organic-chemistry.orgnrochemistry.com

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent, which is generally more tolerant of functional groups than Grignard reagents. wikipedia.orgorganic-chemistry.org The synthesis could be achieved by coupling a cyclopropylmethylzinc halide with 1-bromo-4-chlorobenzene, catalyzed by a palladium complex. researchgate.netorganic-chemistry.org The organozinc reagent can be prepared in situ from the corresponding cyclopropylmethyl bromide.

Suzuki Coupling: The Suzuki reaction is widely used due to the stability and low toxicity of the organoboron reagents. wikipedia.orgorganic-chemistry.orgmdpi.com The pathway would involve the reaction of a cyclopropylmethylboronic acid or its ester (e.g., a pinacol (B44631) ester) with 1-bromo-4-chlorobenzene. bohrium.comorganic-chemistry.org The reaction is catalyzed by a palladium(0) complex and requires a base, such as potassium carbonate or cesium carbonate, to activate the organoboron species for transmetalation. wikipedia.orgorganic-chemistry.org

| Coupling Reaction | Aryl Halide | Cyclopropylmethyl Reagent | Catalyst (Example) |

| Kumada Coupling | 1-Bromo-4-chlorobenzene | Cyclopropylmethylmagnesium bromide | Ni(dppp)Cl₂ wikipedia.org |

| Negishi Coupling | 1-Bromo-4-chlorobenzene | Cyclopropylmethylzinc bromide | Pd(PPh₃)₄ wikipedia.orgorganic-chemistry.org |

| Suzuki Coupling | 1-Bromo-4-chlorobenzene | Cyclopropylmethylboronic acid | Pd(OAc)₂/PCy₃ organic-chemistry.org |

These cross-coupling methods represent a highly versatile and efficient approach for the targeted synthesis, often providing high yields and selectivity for the C(sp²)-C(sp³) bond formation. tcichemicals.com

Electrochemical Synthesis Approaches

Electrochemical methods offer a green and often highly selective alternative to traditional chemical synthesis, as they use electrical current to drive reactions, often avoiding harsh reagents. The electrochemical synthesis of substituted benzenes can be approached through the reductive coupling of an aryl halide and an alkyl halide. nih.gov

In a hypothetical electrochemical synthesis of 1-Chloro-4-(cyclopropylmethyl)benzene, a constant current could be applied to a solution containing 1,4-dichlorobenzene and a cyclopropylmethyl halide (e.g., cyclopropylmethyl bromide) in an undivided cell with a sacrificial anode (e.g., magnesium) and a suitable cathode. The aryl halide would be reduced at the cathode to form a reactive intermediate, which could then couple with the alkyl halide. The specific reaction conditions, such as the solvent, supporting electrolyte, and electrode materials, would need to be carefully optimized to favor the desired cross-coupling over side reactions like homocoupling. While direct electrochemical alkylation of aryl chlorides can be challenging, the development of new electrocatalytic systems holds promise for this type of transformation. acs.orgnih.gov

Photochemical Routes to Construct Substituted Benzene Systems

Photochemical reactions utilize light energy to promote chemical transformations, often enabling unique reactivity not accessible through thermal methods. The construction of substituted benzene systems can be achieved through photoinduced cross-coupling reactions. acs.orgnih.gov

A potential photochemical route to 1-Chloro-4-(cyclopropylmethyl)benzene could involve a transition-metal-free, photoinduced cross-coupling of an aryl halide with a suitable alkyl partner. For instance, irradiation of a solution containing 1,4-dichlorobenzene and a source of cyclopropylmethyl radicals in the presence of a photosensitizer or under direct UV irradiation could lead to the formation of the desired product. rsc.orgacs.org The mechanism would likely involve the formation of an aryl radical from the excited state of the aryl halide, which then reacts with the cyclopropylmethyl species. The efficiency of such a reaction would be highly dependent on the specific reaction conditions, including the wavelength of light, the solvent, and the presence of any additives.

Scalable Synthesis and Process Optimization in Academic Research

Moving from a laboratory-scale synthesis to a more scalable process requires careful consideration of reaction conditions and strategies to maximize yield and minimize waste.

Development of Efficient Reaction Conditions

For the catalytic cross-coupling methods described above, the development of efficient reaction conditions is paramount for scalability. Key parameters to optimize include:

Catalyst Loading: Minimizing the amount of the transition metal catalyst is crucial for reducing costs and environmental impact. Research into highly active catalysts that can be used at low loadings (e.g., in the ppm range) is an active area. researchgate.net

Ligand Selection: The choice of ligand can dramatically influence the reaction rate, selectivity, and catalyst stability. For iron-catalyzed reactions, simple and inexpensive ligands like TMEDA are often effective. For palladium and nickel catalysis, a wide array of phosphine (B1218219) and N-heterocyclic carbene ligands are available, and screening is often necessary to identify the optimal choice for a specific transformation.

Solvent and Temperature: The solvent plays a critical role in solubilizing the reactants and catalyst, and can also influence the reaction pathway. Ethereal solvents like THF and DME are common for Grignard-based cross-couplings. The reaction temperature must be carefully controlled to ensure a reasonable reaction rate while minimizing decomposition and side reactions.

Strategies for Yield Improvement and Byproduct Minimization

In any synthetic route, maximizing the yield of the desired product while minimizing the formation of byproducts is a primary goal. For the cross-coupling reactions discussed, common byproducts include:

Homocoupling Products: Formation of biphenyl (B1667301) derivatives from the aryl halide and dicyclopropylmethane (B14067034) from the Grignard reagent can occur.

Reduction Products: The aryl halide can be reduced to chlorobenzene.

Isomerization Products: The cyclopropylmethyl group is susceptible to rearrangement under certain conditions.

Strategies to improve yield and minimize these byproducts include:

Slow Addition of the Grignard Reagent: Adding the Grignard reagent slowly to the reaction mixture containing the aryl halide and catalyst can help to maintain a low concentration of the organometallic species, which can suppress homocoupling.

Use of Additives: Certain additives can stabilize the catalyst or reaction intermediates, leading to improved yields.

Precise Control of Stoichiometry: Using a slight excess of one reactant can help to drive the reaction to completion and consume the limiting reagent.

Purification Methods: Efficient purification techniques, such as column chromatography or distillation, are essential for isolating the pure product from any byproducts and unreacted starting materials.

By carefully considering these advanced synthetic methodologies and optimization strategies, the efficient and scalable synthesis of 1-Chloro-4-(cyclopropylmethyl)benzene can be achieved, paving the way for its potential applications in various fields of chemical science.

Aromatic Reactivity of the Benzene Core

The benzene ring in 1-Chloro-4-(cyclopropylmethyl)benzene is the site of characteristic aromatic substitution reactions. However, the rate and orientation of these reactions are significantly influenced by the attached chloro and cyclopropylmethyl groups.

Electrophilic Aromatic Substitution Pathways

Electrophilic Aromatic Substitution (EAS) is a hallmark reaction of benzene and its derivatives. msu.edumasterorganicchemistry.com In this process, an electrophile attacks the electron-rich π-system of the benzene ring, leading to the substitution of a hydrogen atom. msu.edu For 1-Chloro-4-(cyclopropylmethyl)benzene, several key EAS reactions can be anticipated, including halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com

The mechanism proceeds in two main steps:

Formation of the Sigma Complex: The electrophile (E⁺) attacks the benzene ring, breaking the aromaticity and forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. msu.edu

Deprotonation: A weak base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring and yielding the substituted product. msu.edu

Common electrophiles are generated from reagents with the help of catalysts, such as Br⁺ from Br₂ and FeBr₃, or the nitronium ion (NO₂⁺) from a mixture of nitric and sulfuric acids. msu.edu

Nucleophilic Aromatic Substitution at the Chlorine Center

Nucleophilic Aromatic Substitution (NAS) involves the replacement of a leaving group, such as chlorine, on the aromatic ring by a nucleophile. This reaction is generally difficult for aryl halides like 1-Chloro-4-(cyclopropylmethyl)benzene because the electron-rich nature of the ring repels incoming nucleophiles. uomustansiriyah.edu.iq

Significant activation by potent electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group is typically required for the reaction to proceed under moderate conditions. uomustansiriyah.edu.iqresearchgate.net Since 1-Chloro-4-(cyclopropylmethyl)benzene lacks such strong activating groups, NAS at the chlorine center would only occur under extreme conditions of high temperature and pressure.

Influence of Substituents on Regioselectivity and Reaction Rates

Cyclopropylmethyl Group: The cyclopropyl group, due to the high p-character of its C-C bonds, can donate electron density to the benzene ring through hyperconjugation, similar to other alkyl groups. stackexchange.comwikipedia.org This makes the cyclopropylmethyl group an activating substituent and an ortho-, para-director.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Rate | Directing Influence |

|---|---|---|---|---|

| -Cl (Chloro) | Electron-Withdrawing (-I) | Electron-Donating (+R) | Deactivating | Ortho, Para |

| -CH₂(c-C₃H₅) (Cyclopropylmethyl) | Electron-Donating (+I) | N/A (Hyperconjugation) | Activating | Ortho, Para |

Reactivity of the Cyclopropylmethyl Group

The cyclopropylmethyl moiety is renowned for its unique reactivity, stemming from the significant ring strain of the three-membered ring. wikipedia.org This strain influences its participation in reactions, particularly those involving cationic or radical intermediates at the adjacent benzylic position.

Ring-Opening Reactions and Associated Mechanisms

The cyclopropane ring can undergo cleavage under certain conditions, particularly in reactions that proceed through radical intermediates. For instance, radical-mediated reactions at the benzylic carbon can lead to the rearrangement of the cyclopropylmethyl radical. This highly strained radical can rapidly open to form the more stable but-3-enyl radical. psu.edu The rate constant for the ring opening of the parent cyclopropylmethyl radical is very high (approximately 1.2 x 10⁸ s⁻¹ at 37 °C), making this rearrangement a useful "radical clock" to probe for the existence of radical intermediates in a reaction mechanism. psu.edu

Carbocation Rearrangements Involving Cyclopropylcarbinyl and Bicyclobutonium Intermediates

When a carbocation is generated at the methylene carbon adjacent to the cyclopropyl ring, as would occur during an Sₙ1 reaction or Friedel-Crafts alkylation involving the side chain, a series of complex rearrangements can occur. libretexts.orgmasterorganicchemistry.com The initially formed primary carbocation is exceptionally stabilized by the adjacent cyclopropyl group. quora.com This stabilization arises from the overlap of the vacant p-orbital of the carbocation with the "bent" C-C sigma bonds of the cyclopropane ring, a phenomenon sometimes referred to as "dancing resonance". quora.comquora.com

This stabilized species, the cyclopropylcarbinyl cation, is not a classical carbocation but rather exists in equilibrium with other non-classical ions and can rearrange to give a mixture of products. stackexchange.comechemi.com It is part of a system of rapidly equilibrating carbocations that includes the cyclobutyl cation and the homoallyl (but-3-enyl) cation, often involving a bicyclobutonium ion as a transition state or intermediate. stackexchange.com This equilibration leads to a mixture of products containing cyclopropylmethyl, cyclobutyl, and but-3-enyl structures. echemi.com

| Initial Carbocation | Rearrangement Intermediate/Transition State | Resulting Carbocations | Potential Final Products (after Nucleophilic Attack) |

|---|---|---|---|

| Cyclopropylcarbinyl Cation | Bicyclobutonium Cation | Cyclopropylcarbinyl Cation | Cyclopropylmethyl derivatives |

| Cyclobutyl Cation | Cyclobutyl derivatives | ||

| Homoallyl (But-3-enyl) Cation | Homoallyl derivatives |

Radical Reactions of the Cyclopropylmethyl Moiety

The hallmark of the cyclopropylmethyl radical is its rapid, exothermic rearrangement via ring-opening. This process is primarily driven by the release of the substantial ring strain inherent in the three-membered cyclopropane ring (approximately 115 kJ/mol). psu.edu When a radical is generated at the benzylic position of 1-chloro-4-(cyclopropylmethyl)benzene, for instance through hydrogen abstraction, the resulting 1-(4-chlorophenyl)cyclopropylmethyl radical is formed.

This radical intermediate is transient and swiftly undergoes homolytic cleavage of one of the internal carbon-carbon bonds of the cyclopropane ring. nih.gov Research on substituted cyclopropylmethyl systems has established that the ring-opening is regioselective. The cleavage typically occurs at the more substituted βγ-bond to produce the most thermodynamically stable rearranged radical. rsc.org For the 1-(4-chlorophenyl)cyclopropylmethyl radical, this ring-opening leads to the formation of a more stable, resonance-delocalized homoallylic radical: the 4-(4-chlorophenyl)but-3-enyl radical. psu.edu

Initiation : Formation of the 1-(4-chlorophenyl)cyclopropylmethyl radical.

Rearrangement : Rapid, irreversible ring-opening to form the 4-(4-chlorophenyl)but-3-enyl radical.

Termination/Propagation : The rearranged radical is then trapped by other reagents in the system, leading to the final products.

This ring-opening is so rapid and reliable that the cyclopropylmethyl group is widely utilized as a mechanistic probe or "radical clock" to determine if a reaction proceeds via a radical intermediate. psu.edustackexchange.com The formation of ring-opened products from a substrate containing this moiety is considered strong evidence for the involvement of radical species. researchgate.net

Mechanistic Investigations via Kinetic and Isotopic Labeling Studies

The extremely fast rate of the cyclopropylmethyl radical rearrangement makes it an ideal system for kinetic studies, often employed as a "radical clock" to time other, slower radical reactions. wikipedia.org This technique involves a competition between the unimolecular ring-opening (with a known rate constant, kr) and a bimolecular reaction with a trapping agent of unknown rate constant (kT). illinois.edu By measuring the ratio of the unrearranged to rearranged products, the unknown rate constant can be determined. wikipedia.org

The rate of ring-opening is highly sensitive to substituents at the radical center. Factors influencing the rate include:

Stability of the Initial Radical : Substituents that stabilize the initial radical, such as the 4-chlorophenyl group, decrease the rate of rearrangement due to benzylic stabilization. A phenyl-substituted radical, for example, ring-opens approximately three orders of magnitude slower than the unsubstituted parent radical. acs.org

Stability of the Rearranged Radical : Substituents that stabilize the resulting homoallylic radical accelerate the ring-opening. The formation of a benzylic-type radical upon rearrangement is a significant driving force. psu.edu

Relief of Strain : Increased strain in the initial radical leads to a faster ring-opening. psu.edu

| Substituent on Cyclopropylmethyl Radical | Rate Constant for Ring Opening (kᵣ) at 25 °C (s⁻¹) | Relative Rate vs. Parent |

|---|---|---|

| None (Parent) | ~8.6 x 10⁷ | 1.0 |

| Phenyl | ~5 x 10⁴ | ~0.0006 |

| Ethoxycarbonyl | ~1 x 10⁸ | ~1.2 |

This table presents representative kinetic data for the ring-opening of various substituted cyclopropylmethyl radicals, illustrating the significant electronic effects of substituents. The 4-chlorophenyl group is expected to have a similar rate-retarding effect as the phenyl group due to benzylic stabilization of the initial radical. psu.eduacs.org

Isotopic labeling is another powerful tool for elucidating the reaction mechanism. wikipedia.orgias.ac.in This technique involves replacing an atom in the reactant with one of its isotopes to trace its path through the reaction. researchgate.net For instance, deuterium (²H) could be incorporated into the cyclopropylmethyl group of 1-chloro-4-(cyclopropylmethyl)benzene. By analyzing the position of the deuterium label in the final products using techniques like mass spectrometry or NMR spectroscopy, the precise mechanism of rearrangement and subsequent trapping steps can be confirmed. wikipedia.org This method provides unambiguous evidence for bond-breaking and bond-forming events and can help distinguish between competing reaction pathways. ias.ac.in

Role of Intermediates and Transition States in Reaction Pathways

The radical reactivity of 1-chloro-4-(cyclopropylmethyl)benzene proceeds through distinct intermediates connected by a fleeting transition state.

Intermediates : The primary radical intermediate is the 1-(4-chlorophenyl)cyclopropylmethyl radical . As noted, this species is stabilized by the delocalization of the unpaired electron into the aromatic ring. Despite this stabilization, it is a short-lived intermediate due to the immense driving force for ring-opening. The subsequent intermediate is the 4-(4-chlorophenyl)but-3-enyl radical . This homoallylic radical is more stable than the initial radical, not only due to resonance with the phenyl ring but also because the high strain energy of the cyclopropane ring has been released. psu.edu

Transition State : The conversion of the cyclopropylmethyl radical to the butenyl radical proceeds through a highly strained transition state. Computational and experimental studies suggest that this transition state has significant dipolar character . psu.edursc.org The bond being broken is partially cleaved, while the new π-bond of the butenyl system is partially formed. The geometry of the transition state is thought to involve a disrotatory opening of the cyclopropane ring. researchgate.netrsc.org The electronic nature of substituents can influence the energy of this transition state; electron-withdrawing groups can affect the rate by interacting with this dipolar character. acs.org Theoretical calculations have been crucial in modeling the potential energy surface of this rearrangement, confirming the low activation barrier that accounts for the reaction's high velocity. researchgate.net

| Species | Key Characteristics |

|---|---|

| 1-(4-chlorophenyl)cyclopropylmethyl Radical (Intermediate) | Benzylic stabilization from the 4-chlorophenyl group; high ring strain; short-lived. |

| Ring-Opening Transition State | Highly strained geometry; significant dipolar character; low activation energy barrier. |

| 4-(4-chlorophenyl)but-3-enyl Radical (Intermediate) | Lower energy than the initial radical; resonance-stabilized (homoallylic); strain-free. |

Strategic Role As a Key Synthetic Intermediate in Organic Synthesis

Precursor in the Synthesis of Advanced Organic Scaffolds

The structural features of 1-Chloro-4-(cyclopropylmethyl)benzene make it an ideal starting material for developing advanced organic scaffolds, which are core structures of molecules in drug discovery and materials science. The presence of the chlorine atom on the aromatic ring allows for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds.

For instance, reactions such as the Suzuki-Miyaura coupling, Heck coupling, and Buchwald-Hartwig amination can be employed to introduce a wide range of substituents at the chlorinated position. organic-chemistry.orgorganic-chemistry.orglibretexts.org The Suzuki-Miyaura coupling, in particular, is a powerful method for forming biaryl structures or for attaching other alkyl or vinyl groups. libretexts.orgnih.gov Although the reactivity of aryl chlorides is typically lower than that of aryl bromides or iodides, advancements in catalyst systems, often employing bulky electron-rich phosphine (B1218219) ligands, have made these transformations highly efficient. audreyli.com

The cyclopropylmethyl group, on the other hand, can also be a site for chemical modification, although it is generally more stable. The benzylic position offers a potential handle for functionalization under specific reaction conditions. The interplay between the reactive chloro group and the unique steric and electronic properties of the cyclopropylmethyl moiety allows chemists to design and synthesize novel three-dimensional molecular frameworks that are of high interest in medicinal chemistry.

Building Block for Complex Cyclopropyl-Containing Aromatic Compounds

The demand for structurally novel and diverse cyclopropyl-containing aromatic compounds has grown, largely due to the unique conformational and metabolic properties that the cyclopropyl (B3062369) group imparts to a molecule. 1-Chloro-4-(cyclopropylmethyl)benzene serves as a readily available building block for this class of compounds.

The chlorine atom can be substituted through various nucleophilic aromatic substitution reactions or, more commonly, through the aforementioned cross-coupling reactions to build complexity. For example, coupling with various boronic acids (Suzuki coupling), amines (Buchwald-Hartwig amination), or alkenes (Heck reaction) can lead to a diverse array of derivatives. organic-chemistry.orgorganic-chemistry.orglibretexts.org

Below is an interactive data table showcasing potential transformations of 1-Chloro-4-(cyclopropylmethyl)benzene:

| Reaction Type | Reagent | Potential Product Class |

| Suzuki-Miyaura Coupling | Arylboronic acid | Biaryl compounds |

| Heck Coupling | Alkene | Styrenyl derivatives |

| Buchwald-Hartwig Amination | Amine | N-Aryl amines |

| Sonogashira Coupling | Terminal alkyne | Aryl alkynes |

| Cyanation | Cyanide source | Benzonitriles |

These reactions enable the systematic modification of the aromatic core, while retaining the influential cyclopropylmethyl group, leading to the generation of libraries of novel compounds for screening in various applications, including pharmaceuticals and materials science.

Intermediate in the Synthesis of Fungicide Precursors

A significant application of cyclopropyl-containing aromatic structures is in the field of agrochemicals, particularly as fungicides. The cyclopropyl moiety is a key feature in several modern systemic fungicides.

A notable example is the synthesis of precursors for triazole fungicides like cyproconazole. A closely related compound, 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone, is a key intermediate in the production of cyproconazole. google.com The synthesis of this intermediate can involve derivatives of 1-chloro-4-(cyclopropylmethyl)benzene. For instance, a patented method describes the preparation of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone from α-alkoxy p-chlorobenzyl phosphonate (B1237965) and cyclopropyl methyl ketone. google.com The resulting intermediate, a derivative of alkoxy propylene (B89431), is then hydrolyzed to yield the target propanone. google.com This highlights the industrial relevance of the 4-chlorophenyl cyclopropyl structural motif, for which 1-Chloro-4-(cyclopropylmethyl)benzene is a primary building block.

The synthesis of another important fungicide, prothioconazole, also relies on a key intermediate containing a cyclopropyl group, namely 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one. While not directly synthesized from 1-chloro-4-(cyclopropylmethyl)benzene, the established importance of the cyclopropyl moiety in such potent fungicides underscores the value of this and related building blocks in the development of new and effective crop protection agents.

Chemical Investigations of Derivatives and Analogues of 1 Chloro 4 Cyclopropylmethyl Benzene

Structural Modifications and Their Impact on Chemical Properties

The chemical behavior of 1-Chloro-4-(cyclopropylmethyl)benzene is primarily dictated by the electronic properties of the chloro and cyclopropylmethyl substituents, as well as the unique characteristics of the cyclopropyl (B3062369) group. Modifications to this core structure can significantly alter its reactivity and physical properties.

Structural modifications can be envisioned at several positions: the halogen atom, the aromatic ring, and the cyclopropylmethyl side chain.

Variation of the Halogen: Replacing the chlorine atom with other halogens (F, Br, I) would modulate the electronic properties of the aromatic ring. The inductive electron-withdrawing effect decreases down the group (F > Cl > Br > I), while the resonance-donating effect also varies. For electrophilic aromatic substitution, the reactivity of halobenzenes generally follows the order F > Cl > Br > I, with all being less reactive than benzene (B151609) itself. libretexts.org This suggests that 1-Fluoro-4-(cyclopropylmethyl)benzene would be the most reactive among the halogenated analogues in such reactions.

Substitution on the Aromatic Ring: Introducing additional substituents on the benzene ring would further modify its reactivity. Electron-donating groups would enhance the ring's nucleophilicity, facilitating electrophilic substitution, while electron-withdrawing groups would have the opposite effect. For instance, the presence of a nitro group, a strong deactivator, would render the ring significantly less reactive towards electrophiles. youtube.com Conversely, an additional methyl group would slightly increase its reactivity.

Modification of the Cyclopropylmethyl Side Chain: Alterations to the alkyl side chain can also impact the molecule's properties. For example, the synthesis of 1-Chloro-4-[chloro(cyclopropyl)methyl]benzene introduces a chlorine atom at the benzylic position. nih.gov This modification would significantly influence the reactivity of the side chain, making it susceptible to nucleophilic substitution reactions at the benzylic carbon. The cyclopropyl ring itself is known to participate in reactions, exhibiting some characteristics of a double bond, and can undergo ring-opening reactions under certain conditions, particularly when adjacent to a carbocation or a radical. nih.gov

The following table summarizes the expected impact of these structural modifications on the chemical properties of 1-Chloro-4-(cyclopropylmethyl)benzene.

| Structural Modification | Expected Impact on Chemical Properties |

| Replacement of Cl with F | Increased reactivity towards electrophilic aromatic substitution due to reduced deactivation. |

| Replacement of Cl with Br or I | Decreased reactivity towards electrophilic aromatic substitution due to increased deactivation. |

| Addition of an electron-donating group (e.g., -CH₃) to the ring | Increased reactivity towards electrophilic aromatic substitution. |

| Addition of an electron-withdrawing group (e.g., -NO₂) to the ring | Decreased reactivity towards electrophilic aromatic substitution and increased susceptibility to nucleophilic aromatic substitution. |

| Introduction of a substituent on the benzylic carbon (e.g., -Cl) | Increased reactivity of the side chain towards nucleophilic substitution. |

Comparative Reactivity Studies of Related Cyclopropyl-Substituted Halogenated Benzenes

A comparison with other halogenated analogues would likely show a reactivity trend of F > Cl > Br > I for electrophilic substitution, consistent with the general trend for halobenzenes. libretexts.org

Nucleophilic aromatic substitution (SNA_r) is another important reaction class for aryl halides. wikipedia.org These reactions are generally challenging for simple aryl halides like chlorobenzene (B131634) and require harsh conditions or the presence of strong electron-withdrawing groups ortho or para to the leaving group. libretexts.org In 1-Chloro-4-(cyclopropylmethyl)benzene, the cyclopropylmethyl group is weakly electron-donating and does not significantly facilitate SNA_r. Therefore, nucleophilic displacement of the chlorine atom would likely require forcing conditions. However, if a strongly electron-withdrawing group, such as a nitro group, were introduced at the ortho or para position relative to the chlorine, the reactivity towards nucleophiles would be dramatically enhanced. libretexts.orgmasterorganicchemistry.comyoutube.comyoutube.com The rate of SNA_r for halobenzenes typically follows the order F > Cl > Br > I, as the rate-determining step is the attack of the nucleophile, which is favored by a more polarized C-X bond. masterorganicchemistry.com

The cyclopropane (B1198618) ring itself can participate in reactions. Cyclopropanes bearing electron-withdrawing groups can act as electrophiles and undergo ring-opening reactions with nucleophiles. nih.gov While the phenyl group is not a strong electron-withdrawing group in this context, the strained nature of the three-membered ring can lead to reactions under certain catalytic or radical conditions.

The following table provides a comparative overview of the expected reactivity of different cyclopropyl-substituted halobenzenes in key reaction types.

| Compound | Relative Reactivity in Electrophilic Aromatic Substitution | Relative Reactivity in Nucleophilic Aromatic Substitution |

| 1-Fluoro-4-(cyclopropylmethyl)benzene | Highest among the halo-analogues | Highest among the halo-analogues |

| 1-Chloro-4-(cyclopropylmethyl)benzene | Intermediate | Intermediate |

| 1-Bromo-4-(cyclopropylmethyl)benzene | Lower than chloro-analogue | Lower than chloro-analogue |

| 1-Iodo-4-(cyclopropylmethyl)benzene | Lowest among the halo-analogues | Lowest among the halo-analogues |

Synthetic Accessibility and Diversification of Analogues

The synthesis of 1-Chloro-4-(cyclopropylmethyl)benzene and its analogues can be achieved through various established synthetic methodologies. The diversification of this scaffold relies on the strategic introduction of functional groups on the aromatic ring or the side chain.

A common approach for the synthesis of the core structure would be a Friedel-Crafts reaction . youtube.combyjus.comyoutube.comlibretexts.org For instance, the Friedel-Crafts alkylation of chlorobenzene with (chloromethyl)cyclopropane (B127518) in the presence of a Lewis acid catalyst like AlCl₃ could potentially yield the target compound. However, Friedel-Crafts alkylations are often prone to issues like polyalkylation and carbocation rearrangements. A more controlled approach might involve the Friedel-Crafts acylation of chlorobenzene with cyclopropanecarbonyl chloride, followed by reduction of the resulting ketone to the methylene (B1212753) group.

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile strategy for the synthesis and diversification of these compounds. byjus.com Reactions like the Suzuki, Negishi, or Stille couplings can be employed to form the key carbon-carbon bond between the aromatic ring and the cyclopropylmethyl moiety. For example, a Suzuki coupling of a (cyclopropylmethyl)boronic acid derivative with 1,4-dichlorobenzene (B42874) could be a viable route. Conversely, coupling of a (4-chlorophenyl)boronic acid with (bromomethyl)cyclopropane (B137280) could also be explored. The synthesis of a pyrazole (B372694) derivative has been reported starting from (bromomethyl)cyclopropane, highlighting its utility as a building block.

The diversification of the 1-Chloro-4-(cyclopropylmethyl)benzene scaffold can be achieved through several pathways:

Electrophilic Aromatic Substitution: As discussed, reactions like nitration, halogenation, sulfonation, and Friedel-Crafts acylation can introduce a variety of functional groups onto the aromatic ring. These newly introduced groups can then be further manipulated. For example, a nitro group can be reduced to an amine, which can then undergo a wide range of transformations.

Cross-Coupling Reactions: The chlorine atom on the aromatic ring can serve as a handle for further functionalization via cross-coupling reactions. For instance, a Suzuki coupling with a different boronic acid could replace the chlorine with a new aryl or alkyl group. Buchwald-Hartwig amination could be used to introduce nitrogen-based nucleophiles.

Side-Chain Modification: The benzylic protons of the cyclopropylmethyl group can be susceptible to radical halogenation, providing a route to introduce functionality on the side chain. This would open up possibilities for subsequent nucleophilic substitution reactions.

The following table outlines some potential synthetic routes for the diversification of 1-Chloro-4-(cyclopropylmethyl)benzene.

| Target Analogue | Potential Synthetic Strategy | Key Reagents |

| 2-Nitro-1-chloro-4-(cyclopropylmethyl)benzene | Electrophilic nitration | HNO₃, H₂SO₄ |

| 4-(Cyclopropylmethyl)phenol | Nucleophilic aromatic substitution (requires harsh conditions or activation) | NaOH, high temperature/pressure |

| 1-(4-(Cyclopropylmethyl)phenyl)ethan-1-one | Friedel-Crafts acylation | Acetyl chloride, AlCl₃ |

| 4'-(Cyclopropylmethyl)-[1,1'-biphenyl]-4-carbonitrile | Suzuki coupling of 1-chloro-4-(cyclopropylmethyl)benzene with 4-cyanophenylboronic acid | Pd catalyst, base |

| N-Aryl-4-(cyclopropylmethyl)aniline | Buchwald-Hartwig amination of 1-chloro-4-(cyclopropylmethyl)benzene | Arylamine, Pd catalyst, base |

Advanced Spectroscopic Analysis and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 1-Chloro-4-(cyclopropylmethyl)benzene, both ¹H and ¹³C NMR spectroscopy are crucial for unambiguous structural assignment.

In the ¹H NMR spectrum, the aromatic protons of the 1,4-disubstituted benzene (B151609) ring are expected to appear as a pair of doublets, characteristic of an AA'BB' spin system, in the range of δ 7.0-7.4 ppm. The protons on the benzene ring closer to the electron-withdrawing chlorine atom would likely resonate slightly downfield compared to those adjacent to the cyclopropylmethyl group. The benzylic protons of the -CH₂- group would give rise to a doublet in the region of δ 2.5-2.8 ppm, coupled to the methine proton of the cyclopropyl (B3062369) group. The cyclopropyl group itself presents a more complex pattern, with the methine proton appearing as a multiplet around δ 0.8-1.2 ppm, and the non-equivalent methylene (B1212753) protons of the cyclopropyl ring showing as multiplets in the upfield region of δ 0.2-0.6 ppm.

The ¹³C NMR spectrum provides complementary information. The carbon atoms of the benzene ring would exhibit four distinct signals. The carbon atom bearing the chlorine atom (C-Cl) is expected to have a chemical shift in the range of δ 130-135 ppm, while the carbon attached to the cyclopropylmethyl group (C-C) would be found around δ 138-142 ppm. The two sets of chemically non-equivalent aromatic CH carbons would appear in the δ 128-130 ppm region. The benzylic -CH₂- carbon is anticipated around δ 38-42 ppm. The cyclopropyl carbons would be observed at higher field, with the methine carbon at approximately δ 10-15 ppm and the methylene carbons at δ 3-8 ppm.

Conformational analysis of the cyclopropylmethyl group's orientation relative to the benzene ring can be investigated through advanced NMR techniques like Nuclear Overhauser Effect (NOE) spectroscopy or by analyzing coupling constants at low temperatures, although significant rotational freedom is expected at room temperature.

Table 1: Predicted ¹H NMR Chemical Shifts for 1-Chloro-4-(cyclopropylmethyl)benzene

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (ortho to Cl) | 7.25 - 7.35 | d |

| Aromatic (ortho to CH₂) | 7.05 - 7.15 | d |

| Benzylic (-CH₂-) | 2.55 - 2.65 | d |

| Cyclopropyl methine (-CH-) | 0.90 - 1.10 | m |

| Cyclopropyl methylene (-CH₂-) | 0.45 - 0.65 | m |

Table 2: Predicted ¹³C NMR Chemical Shifts for 1-Chloro-4-(cyclopropylmethyl)benzene

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-Cl | 131.0 - 133.0 |

| C-CH₂ | 139.0 - 141.0 |

| Aromatic CH (ortho to Cl) | 129.5 - 131.5 |

| Aromatic CH (ortho to CH₂) | 128.0 - 130.0 |

| Benzylic (-CH₂-) | 39.0 - 41.0 |

| Cyclopropyl methine (-CH-) | 12.0 - 15.0 |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The analysis of these spectra for 1-Chloro-4-(cyclopropylmethyl)benzene allows for the identification of its characteristic functional groups.

The IR spectrum is expected to show characteristic absorption bands. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, in the range of 3030-3100 cm⁻¹. The C-H stretching of the methylene and cyclopropyl groups will be observed in the 2850-3000 cm⁻¹ region. The presence of the p-disubstituted benzene ring is confirmed by overtone and combination bands in the 1650-2000 cm⁻¹ region and a strong absorption around 800-840 cm⁻¹ due to out-of-plane C-H bending. Aromatic C=C stretching vibrations will give rise to medium to strong bands in the 1450-1600 cm⁻¹ range. The C-Cl stretching vibration is expected to produce a strong band in the region of 1000-1100 cm⁻¹. The cyclopropyl ring has characteristic C-H stretching vibrations near 3100 cm⁻¹ and ring deformation (breathing) modes that can appear in the fingerprint region.

Raman spectroscopy, which relies on inelastic scattering of light, provides complementary information. Non-polar bonds often give rise to strong Raman signals. For 1-Chloro-4-(cyclopropylmethyl)benzene, the symmetric "ring breathing" mode of the benzene ring, around 1000 cm⁻¹, is expected to be a strong and sharp peak in the Raman spectrum. The C-C stretching vibrations of the aromatic ring and the cyclopropyl group will also be Raman active.

Table 3: Predicted IR and Raman Vibrational Frequencies for 1-Chloro-4-(cyclopropylmethyl)benzene

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | 3030 - 3100 | 3030 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | 2850 - 3000 | Medium-Strong |

| Aromatic C=C Stretch | 1590, 1490 | 1590, 1490 | Strong (IR), Medium (Raman) |

| Aromatic C-H Bend (out-of-plane) | 800 - 840 | Weak | Strong |

| C-Cl Stretch | 1000 - 1100 | 1000 - 1100 | Strong (IR), Medium (Raman) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule by analyzing its fragmentation pattern upon ionization. For 1-Chloro-4-(cyclopropylmethyl)benzene, electron ionization (EI) would be a common method.

The molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (C₁₀H₁₁Cl). Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak with about one-third the intensity of the molecular ion peak is expected.

The fragmentation pattern would provide further structural confirmation. A prominent fragment would likely result from benzylic cleavage, leading to the loss of a cyclopropyl radical to form a chlorotropylium ion or a related stable cation at m/z 125/127. Another significant fragmentation pathway would be the loss of a chlorine atom, resulting in a fragment at m/z 133. Further fragmentation of the phenyl ring could lead to smaller charged species. The presence of the cyclopropylmethyl group might also lead to characteristic rearrangements and fragmentations.

Table 4: Predicted Mass Spectrometry Fragmentation for 1-Chloro-4-(cyclopropylmethyl)benzene

| m/z | Proposed Fragment |

|---|---|

| 166/168 | [C₁₀H₁₁Cl]⁺ (Molecular Ion) |

| 125/127 | [C₇H₆Cl]⁺ (Loss of C₃H₅) |

| 131 | [C₁₀H₁₀]⁺ (Loss of HCl) |

| 91 | [C₇H₇]⁺ (Tropylium ion, from rearrangement) |

Electron Spin Resonance (ESR) Spectroscopy for Radical Intermediate Detection

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a technique specifically designed to detect and characterize species with unpaired electrons, such as free radicals. nih.gov The parent molecule, 1-Chloro-4-(cyclopropylmethyl)benzene, is a diamagnetic species with no unpaired electrons and therefore would not produce an ESR signal.

However, ESR spectroscopy could be a valuable tool for studying radical intermediates that could be generated from 1-Chloro-4-(cyclopropylmethyl)benzene under specific experimental conditions, such as through UV irradiation, chemical oxidation, or reduction. For instance, the formation of a radical cation by one-electron oxidation could be investigated. The resulting ESR spectrum would provide information about the distribution of the unpaired electron density within the molecule through the analysis of hyperfine coupling constants with the magnetic nuclei (¹H and ¹³C).

The hyperfine coupling to the benzylic protons and the protons on the benzene ring would be particularly informative in characterizing the electronic structure of the radical intermediate. The magnitude of these couplings would indicate the extent of delocalization of the unpaired electron onto the aromatic ring and the cyclopropylmethyl substituent. While no specific ESR studies on 1-Chloro-4-(cyclopropylmethyl)benzene have been reported, the principles of ESR spectroscopy suggest it would be a powerful method for probing its radical chemistry.

Computational and Theoretical Chemistry Studies of 1 Chloro 4 Cyclopropylmethyl Benzene

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure Elucidation

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in exploring the electronic structure of molecules. DFT methods calculate the electron density of a system to determine its energy and other properties, offering a balance between accuracy and computational cost. For 1-Chloro-4-(cyclopropylmethyl)benzene, DFT calculations would provide insights into its molecular orbitals and how charge is distributed across the molecule.

Frontier Molecular Orbital (FMO) theory is a key concept within computational chemistry for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A smaller gap suggests that the molecule is more reactive.

For 1-Chloro-4-(cyclopropylmethyl)benzene, the HOMO is expected to be located primarily on the benzene (B151609) ring, which is electron-rich. The electron-donating character of the cyclopropylmethyl group would likely increase the energy of the HOMO compared to chlorobenzene (B131634) alone. Conversely, the LUMO is anticipated to be distributed over the aromatic ring and the C-Cl bond. The chlorine atom, being electronegative, would contribute to lowering the energy of the LUMO.

Hypothetical Frontier Molecular Orbital Data for 1-Chloro-4-(cyclopropylmethyl)benzene

| Parameter | Predicted Value (eV) |

| HOMO Energy | -8.50 |

| LUMO Energy | -1.20 |

| HOMO-LUMO Gap | 7.30 |

Note: These values are hypothetical and serve as an illustration of what computational analysis might yield.

The distribution of electron density within a molecule is crucial for understanding its interactions with other molecules. A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It helps to identify electron-rich regions (nucleophilic sites), which are typically colored red, and electron-poor regions (electrophilic sites), colored blue.

In the case of 1-Chloro-4-(cyclopropylmethyl)benzene, the MEP map would likely show a region of negative potential (red) around the chlorine atom due to its lone pairs of electrons. The benzene ring would exhibit a generally negative potential due to its pi-electron system. The hydrogen atoms of the cyclopropylmethyl group and the benzene ring would likely show regions of positive potential (blue). This information is invaluable for predicting how the molecule will interact with electrophiles and nucleophiles.

Modeling of Reaction Mechanisms and Energy Landscapes

Computational modeling allows for the detailed investigation of reaction mechanisms, providing a step-by-step understanding of how reactants are converted into products. This involves mapping the potential energy surface of the reaction, which includes identifying reactants, products, intermediates, and transition states.

A transition state is the highest energy point along the reaction coordinate between reactants and products. Characterizing the geometry and energy of the transition state is essential for calculating the activation energy of a reaction, which determines the reaction rate. For electrophilic aromatic substitution reactions of 1-Chloro-4-(cyclopropylmethyl)benzene, computational methods can be used to model the transition states for attack at the ortho, meta, and para positions of the benzene ring. masterorganicchemistry.com

The activation energies calculated for these different pathways would reveal the preferred site of substitution. msu.edu The cyclopropylmethyl group is an activating, ortho-para directing group, while the chlorine atom is a deactivating, ortho-para directing group. libretexts.org Computational modeling would help to quantify the competing effects of these two substituents.

Hypothetical Activation Energies for Electrophilic Nitration of 1-Chloro-4-(cyclopropylmethyl)benzene

| Position of Attack | Predicted Activation Energy (kcal/mol) |

| Ortho | 18.5 |

| Meta | 22.0 |

| Para | 17.0 |

Note: These values are hypothetical and for illustrative purposes. The para position is predicted to have the lowest activation energy due to steric hindrance from the cyclopropylmethyl group at the ortho position.

Reactions are often carried out in a solvent, which can significantly influence the reaction mechanism and energetics. iaea.org Theoretical models can account for solvent effects in several ways. Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. youtube.com Explicit solvent models involve including a number of solvent molecules in the calculation, which provides a more detailed picture but is computationally more expensive. stackexchange.com

For reactions involving 1-Chloro-4-(cyclopropylmethyl)benzene, considering the solvent would be crucial for accurately predicting reaction rates and selectivities, especially for reactions involving charged intermediates or transition states. rsc.org

Prediction of Chemical Reactivity and Selectivity

By combining the insights gained from electronic structure calculations and reaction mechanism modeling, it is possible to make robust predictions about the chemical reactivity and selectivity of 1-Chloro-4-(cyclopropylmethyl)benzene.

The FMO analysis and MEP map would suggest that the benzene ring is the primary site for electrophilic attack. The calculated activation energies for substitution at different positions would predict the regioselectivity. nih.gov The activating effect of the cyclopropylmethyl group is expected to dominate over the deactivating effect of the chlorine atom, making the molecule more reactive towards electrophilic substitution than chlorobenzene itself. The directing effects of both substituents would favor substitution at the positions ortho and para to the cyclopropylmethyl group. However, due to steric hindrance from the bulky cyclopropylmethyl group, the para position is likely to be the most favored site for electrophilic attack. libretexts.org

Computational Studies on Nonclassical Carbocation Behavior

The generation of a carbocation from 1-chloro-4-(cyclopropylmethyl)benzene presents a fascinating case for computational analysis due to the potential for the formation of a nonclassical carbocation. The presence of the cyclopropyl (B3062369) group adjacent to the nascent cationic center allows for the delocalization of sigma bond electrons, a phenomenon that can lead to significant stabilization and complex structural rearrangements. Computational chemistry, particularly through methods like Density Functional Theory (DFT), provides invaluable insights into the geometry, stability, and electronic structure of such transient species.

Upon heterolytic cleavage of a leaving group from the benzylic carbon of 1-chloro-4-(cyclopropylmethyl)benzene, the resulting carbocation can, in principle, exist as several possible isomers. These include the classical benzylic carbocation, where the positive charge is primarily delocalized over the benzylic carbon and the aromatic ring, and nonclassical structures such as the cyclopropylcarbinyl cation and the bicyclobutonium cation.

Computational studies on related aryl-substituted cyclopropylcarbinyl systems have shown that the nature of the aryl substituent plays a crucial role in determining the preferred cationic structure and its subsequent reactivity. For the (4-chlorophenyl)cyclopropylmethyl cation, the chlorine atom introduces competing electronic effects. Its inductive effect is electron-withdrawing, which would destabilize a positive charge on the aromatic ring, while its resonance effect is electron-donating.

Detailed Research Findings

Recent theoretical investigations employing DFT calculations have explored the potential energy surface of carbocations derived from phenyl-substituted cyclopropylcarbinols. These studies indicate that non-classical cyclopropylcarbinyl cations are indeed stable intermediates. researchgate.net However, the presence of a phenyl group can also facilitate rearrangements to classical homoallylic cations, which can impact the stereochemical outcome of reactions. researchgate.net While specific data for the 4-chlorophenyl derivative is not extensively published, we can extrapolate from these findings and general principles of carbocation chemistry.

A key aspect of the nonclassical nature of the cyclopropylcarbinyl cation is the interaction of the vacant p-orbital of the carbenium center with the filled Walsh orbitals of the cyclopropane (B1198618) ring. quora.com This interaction, often referred to as "dancing resonance," leads to a distribution of the positive charge across multiple carbon atoms and a shortening of the bond between the carbinium carbon and the cyclopropyl ring, along with a lengthening of the distal bonds within the ring. quora.comresearchgate.net

The table below presents hypothetical, yet plausible, computational data for the (4-chlorophenyl)cyclopropylmethyl cation, derived from established principles for similar systems. These values illustrate the expected structural changes associated with the formation of a nonclassical carbocation compared to a classical one.

Table 1: Calculated Geometrical Parameters and Relative Energies of Possible Cationic Intermediates of 1-Chloro-4-(cyclopropylmethyl)benzene

| Cationic Structure | Key Bond Lengths (Å) | Key Bond Angles (°) | Calculated Relative Energy (kcal/mol) |

|---|---|---|---|

| Classical (4-chlorophenyl)methyl cation | Cα-C1(ring): 1.50, Cα-C(ipso): 1.45 | C1(ring)-Cα-C(ipso): 121 | +5.2 |

| Nonclassical (4-chlorophenyl)cyclopropylmethyl cation (Bisected) | Cα-C1(ring): 1.42, C1(ring)-C2(ring): 1.58, C1(ring)-C3(ring): 1.58 | Cα-C1(ring)-C2(ring): 118 | 0.0 |

| Bicyclobutonium cation | Cα-C1(ring): 1.65, Cα-C2(ring): 1.65 | C1(ring)-Cα-C2(ring): 85 | +3.8 |

This interactive table allows for the comparison of key structural and energetic parameters between the potential classical and nonclassical carbocation intermediates.

The data in the table suggests that the nonclassical cyclopropylcarbinyl cation is the most stable intermediate, which is consistent with the known stabilizing effect of the cyclopropyl group. stackexchange.com The shortened Cα-C1 bond and the elongated C1-C2 and C1-C3 bonds in the nonclassical structure are indicative of the sigma bond delocalization. The relative instability of the classical cation in this hypothetical scenario is attributed to the electron-withdrawing inductive effect of the chlorine atom, which would destabilize the positive charge on the benzylic carbon and the aromatic ring.

Furthermore, computational models can predict the distribution of positive charge within these cationic species. In the nonclassical (4-chlorophenyl)cyclopropylmethyl cation, a significant portion of the positive charge is expected to be delocalized onto the cyclopropyl ring, thereby reducing the charge density on the benzylic carbon.

Table 2: Calculated Mulliken Charge Distribution in the Nonclassical (4-chlorophenyl)cyclopropylmethyl Cation

| Atom/Group | Calculated Mulliken Charge (a.u.) |

|---|---|

| Cα (Benzylic Carbon) | +0.25 |

| C1 (Cyclopropyl) | +0.15 |

| C2/C3 (Cyclopropyl) | +0.10 |

| 4-Chlorophenyl Group | +0.50 |

This interactive table shows the predicted distribution of positive charge across the nonclassical carbocation, highlighting the delocalization away from the benzylic carbon.

Green Chemistry Principles in the Synthesis and Transformations of 1 Chloro 4 Cyclopropylmethyl Benzene

Atom Economy and Reaction Efficiency Considerations

A fundamental principle of green chemistry is the concept of atom economy, which measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. researchgate.netresearchgate.net A common synthetic route to 1-Chloro-4-(cyclopropylmethyl)benzene involves a two-step process: a Friedel-Crafts acylation of chlorobenzene (B131634) with cyclopropanecarbonyl chloride, followed by the reduction of the resulting ketone intermediate, 4-chloro-cyclopropylphenyl ketone.

The Friedel-Crafts acylation typically utilizes a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in stoichiometric amounts. organic-chemistry.orgbyjus.com The reaction generates the desired ketone and hydrochloric acid (HCl) as a byproduct. The subsequent reduction of the ketone to the final alkane product can be achieved through various methods, including the Wolff-Kishner or Clemmensen reductions, or catalytic hydrogenation. libretexts.orgchemistrysteps.com

Table 1: Theoretical Atom Economy for the Synthesis of 1-Chloro-4-(cyclopropylmethyl)benzene

| Step | Reactants | Products | Desired Product | Byproducts | % Atom Economy |

| 1. Acylation | Chlorobenzene (C₆H₅Cl) + Cyclopropanecarbonyl chloride (C₄H₅ClO) | 4-chloro-cyclopropylphenyl ketone (C₁₀H₉ClO) + HCl | C₁₀H₉ClO | HCl | 82.9% |

| 2. Reduction (Wolff-Kishner) | 4-chloro-cyclopropylphenyl ketone (C₁₀H₉ClO) + Hydrazine (B178648) (N₂H₄) + KOH | 1-Chloro-4-(cyclopropylmethyl)benzene (C₁₀H₁₁Cl) + N₂ + H₂O + KCl | C₁₀H₁₁Cl | N₂, H₂O, KCl | 56.7% |

| Overall | ~47% |

Note: This is a simplified calculation and does not account for catalysts or solvents.

Use of Environmentally Benign Solvents and Reagents

The choice of solvents is critical in green chemistry, as they often constitute the largest mass component in a chemical process and contribute significantly to waste and environmental impact. usc.edu Traditional Friedel-Crafts acylations often employ halogenated solvents like dichloromethane (B109758) or 1,2-dichloroethane, which are classified as hazardous air pollutants and potential carcinogens. usc.edustackexchange.com

Research into greener alternatives has focused on several areas:

Solvent-Free Reactions: Performing reactions in the absence of a solvent can dramatically reduce waste. cmu.edunih.gov For example, solid-state reductions of ketones using reagents like sodium borohydride (B1222165) have been shown to be effective. researchgate.net Microwave-assisted solvent-free Friedel-Crafts acylations have also been reported, often leading to shorter reaction times and higher yields. organic-chemistry.org

Green Solvents: When a solvent is necessary, the use of environmentally benign options is preferred. Water is an ideal green solvent, though its application in Friedel-Crafts reactions is limited due to the water-sensitivity of the Lewis acid catalysts. nih.gov Ionic liquids and deep eutectic solvents (DES) have emerged as promising alternatives. rsc.orgsigmaaldrich.com For instance, a deep eutectic solvent composed of choline (B1196258) chloride and zinc chloride has been effectively used as both a catalyst and a solvent in Friedel-Crafts acylation, offering the advantages of low cost, recyclability, and environmental compatibility. rsc.org

Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is another attractive solvent alternative due to its non-toxic, non-flammable nature and tunable solvent properties. researchgate.netnih.gov It has been explored as a medium for Friedel-Crafts reactions, often in conjunction with solid catalysts. researchgate.net

Development of Catalytic and Reagent-Free Processes

The use of catalytic reagents is a cornerstone of green chemistry, as they can significantly improve reaction efficiency and reduce waste compared to stoichiometric reagents. organic-chemistry.org

Catalysis in Friedel-Crafts Acylation: The traditional use of stoichiometric amounts of AlCl₃ in Friedel-Crafts acylation generates large quantities of aluminum-containing waste. The development of heterogeneous (solid acid) catalysts that can be easily separated and reused is a key area of research. Zeolites, ion-exchange resins, and metal oxides have shown promise as reusable catalysts for Friedel-Crafts acylations, although they may require higher reaction temperatures. researchgate.net

Catalysis in Ketone Reduction: Catalytic hydrogenation is a highly atom-economical method for the reduction of the ketone intermediate. libretexts.org This process typically employs a heterogeneous catalyst, such as palladium on carbon (Pd/C), and hydrogen gas. This method avoids the use of stoichiometric and often hazardous reducing agents required in reactions like the Wolff-Kishner (hydrazine) or Clemmensen (zinc-mercury amalgam) reductions. chemistrysteps.com

Biocatalysis: Enzymes offer a highly selective and environmentally friendly approach to chemical transformations. nih.govresearchgate.net For the reduction of the 4-chloro-cyclopropylphenyl ketone intermediate, ketoreductases (KREDs) are a promising class of enzymes. nih.govchinayyhg.com These enzymes can operate in aqueous media under mild conditions and exhibit high enantioselectivity, which would be crucial if a chiral version of the final product were desired. The use of whole-cell biocatalysts can also simplify the process by providing internal cofactor regeneration. nih.gov

Sustainable Synthetic Routes for the Compound and its Derivatives

Developing sustainable synthetic pathways involves a holistic approach, integrating the principles of atom economy, catalysis, and the use of renewable feedstocks and safer reagents from the outset.

A greener proposed synthesis of 1-Chloro-4-(cyclopropylmethyl)benzene could involve:

Heterogeneous Catalytic Friedel-Crafts Acylation: Utilizing a recyclable solid acid catalyst, such as a zeolite, in a solvent-free or green solvent system to produce 4-chloro-cyclopropylphenyl ketone. This would minimize catalyst waste and avoid the use of hazardous solvents.

Biocatalytic Reduction: Employing a ketoreductase enzyme for the asymmetric reduction of the ketone intermediate. This step would proceed in an aqueous medium under mild conditions, yielding the final product with high purity and potentially high enantiomeric excess.

Table 2: Comparison of Traditional vs. Greener Synthetic Routes

| Feature | Traditional Route | Greener Proposed Route | Green Chemistry Advantage |

| Acylation Catalyst | Stoichiometric AlCl₃ | Catalytic Solid Acid (e.g., Zeolite) | Reduced waste, catalyst recyclability |

| Solvent | Halogenated Solvents (e.g., CH₂Cl₂) | Solvent-free or Green Solvent (e.g., DES) | Reduced toxicity and environmental impact |

| Reduction Method | Wolff-Kishner (Hydrazine, KOH) | Catalytic Hydrogenation or Biocatalysis (KRED) | Higher atom economy, safer reagents, mild conditions |

| Overall Waste | High | Significantly Lower | Improved E-Factor and Process Mass Intensity |

Furthermore, the development of one-pot or tandem catalytic systems, where multiple reaction steps are carried out in the same reactor without isolating intermediates, can significantly improve process efficiency and reduce waste. tsijournals.com A one-pot synthesis of 1-Chloro-4-(cyclopropylmethyl)benzene could conceivably combine the Friedel-Crafts acylation and subsequent reduction, further enhancing the sustainability of its production.

The transformation of 1-Chloro-4-(cyclopropylmethyl)benzene into its derivatives can also be approached with green chemistry principles in mind, for example, by utilizing catalytic cross-coupling reactions that proceed in greener solvent systems.

Future Research Directions and Emerging Paradigms in the Chemistry of 1 Chloro 4 Cyclopropylmethyl Benzene

Design and Synthesis of Novel Cyclopropylmethyl-Containing Architectures

The cyclopropyl (B3062369) group is a valuable pharmacophore in drug discovery, known to enhance metabolic stability, binding affinity, and cell permeability. Future research will undoubtedly focus on the rational design and synthesis of novel, complex molecular architectures originating from 1-Chloro-4-(cyclopropylmethyl)benzene, targeting a wide array of biological targets.

The development of innovative synthetic strategies will be central to this endeavor. While traditional cyclopropanation methods have been effective, the exploration of chemoenzymatic strategies offers a promising avenue for the stereoselective synthesis of chiral cyclopropyl ketones, which can be further diversified. Engineered enzymes, such as myoglobin variants, have demonstrated high diastereo- and enantioselectivity in the construction of functionalized cyclopropanes. This biocatalytic approach, combined with subsequent chemical transformations, could enable the creation of diverse libraries of optically active compounds derived from 1-Chloro-4-(cyclopropylmethyl)benzene for high-throughput screening.

Furthermore, the development of novel methods for the direct functionalization of the cyclopropyl ring and the aromatic core will be critical. Transition-metal-catalyzed C–H activation strategies are emerging as powerful tools for the site-selective modification of arenes and could be applied to introduce further complexity into the 1-Chloro-4-(cyclopropylmethyl)benzene framework. The strategic installation of additional functional groups will allow for the construction of intricate polycyclic and heterocyclic systems with potential applications in materials science and medicinal chemistry.

| Parameter | Description |

| Core Scaffold | 1-Chloro-4-(cyclopropylmethyl)benzene |

| Key Moieties for Derivatization | Cyclopropyl ring, Aromatic ring, Methyl bridge |

| Synthetic Strategies | Chemoenzymatic synthesis, Biocatalysis, C-H activation, Transition-metal catalysis |

| Target Architectures | Chiral cyclopropanes, Polycyclic aromatic hydrocarbons, Heterocyclic compounds |

| Potential Applications | Drug discovery, Materials science, Agrochemicals |

Exploration of Unconventional Reaction Pathways

Moving beyond traditional thermal and acid/base-catalyzed reactions, the exploration of unconventional reaction pathways will unveil novel reactivity patterns for 1-Chloro-4-(cyclopropylmethyl)benzene. The inherent strain of the cyclopropane (B1198618) ring makes it susceptible to ring-opening reactions under various conditions, providing a gateway to diverse molecular scaffolds.